molecular formula C7H13NO B1396073 Endo-3-azabicyclo[3.2.1]octan-8-ol CAS No. 782435-85-2

Endo-3-azabicyclo[3.2.1]octan-8-ol

Cat. No. B1396073
CAS RN: 782435-85-2
M. Wt: 127.18 g/mol
InChI Key: XPZYBFOYRKOKPL-MEKDEQNOSA-N
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Description

Endo-3-azabicyclo[3.2.1]octan-8-ol is a chemical compound with the molecular formula C7H13NO . It is a central core of the family of tropane alkaloids .


Molecular Structure Analysis

The molecular structure of this compound has a molecular weight of 127.19 g/mol . The InChI code is 1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2/t5-,6+,7+ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 127.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 127.099714038 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

  • Endo-3-azabicyclo[3.2.1]octan-8-ol derivatives have been explored in various synthetic and structural studies. For instance, Izquierdo et al. (1991) synthesized a series of 8-beta-acyloxy derivatives of this compound, examining their structure through NMR spectroscopy and X-ray diffraction (Izquierdo et al., 1991). Similarly, Gálvez et al. (1989) analyzed the IR and NMR spectra of these compounds, providing insights into their molecular structure and conformation (Gálvez et al., 1989).

Application in Stereoselective Synthesis

  • The compound has been utilized in the stereoselective synthesis of various constrained amino acids and other derivatives. For example, Caputo et al. (2006) reported the synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using this compound as a chiral building block (Caputo et al., 2006).

Chemical Reactivity and Metabolic Studies

  • The compound's reactivity and its role in metabolic pathways have been a focus of several studies. For instance, Davis et al. (1997) examined N-substituted bridgehead azabicycloalkanes, including derivatives of this compound, for microbiological oxygenation, revealing significant insights into their chemical behavior (Davis et al., 1997).

Structural Analysis in Pharmaceuticals

  • In the pharmaceutical domain, the structural properties of this compound derivatives have been analyzed for their relevance in drug design. For instance, Collin et al. (1986) performed a crystal and molecular structure analysis of benzamide neuroleptics and analogs, including this compound, to understand its potential pharmaceutical applications (Collin et al., 1986).

Biochemical Analysis

Biochemical Properties

Endo-3-azabicyclo[3.2.1]octan-8-ol plays a significant role in biochemical reactions due to its structural similarity to bioactive alkaloids such as nicotine and cocaine. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an increase in acetylcholine levels . Additionally, this compound has shown affinity for binding to nicotinic acetylcholine receptors, influencing neurotransmission processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been found to modulate cell signaling pathways by interacting with nicotinic acetylcholine receptors, leading to altered neurotransmitter release and synaptic plasticity . This compound also affects gene expression by influencing transcription factors involved in neuronal differentiation and survival. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, this compound interacts with nicotinic acetylcholine receptors, leading to receptor activation and subsequent changes in ion flux across the cell membrane . These interactions result in the modulation of neurotransmission and synaptic plasticity. Furthermore, this compound has been shown to influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under physiological conditions but may degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in neurotransmitter release and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance cognitive function and memory by modulating neurotransmission . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations such as hydroxylation and conjugation . These metabolic processes result in the formation of metabolites that are excreted from the body. Additionally, this compound influences metabolic flux by altering the activity of key enzymes involved in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes via active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

properties

IUPAC Name

(1S,5R)-3-azabicyclo[3.2.1]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-5-1-2-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6+,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZYBFOYRKOKPL-MEKDEQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]1C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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